
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one, also known as “2-Chloro-1-Pyrrolidin-1-yl-3-hydroxy-4-phenyl-ethan-1-one” or “2-Cl-1-Pyrrolidin-3-hydroxy-4-phenyl-ethan-1-one”, is a synthetic compound with a wide range of applications. It is a synthetic analogue of the naturally occurring neurotransmitter substance P, and has been used in scientific research to study a variety of biochemical and physiological processes. It has also been used in laboratory experiments to study the mechanism of action of drugs and to study the effects of drugs on the body.
Scientific Research Applications
Electrooptic Film Fabrication
One notable application of related compounds involves the fabrication of electrooptic films. The study by Facchetti et al. (2006) explores the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research underscores the significance of chromophore molecular architecture and film growth methods on the microstructure and optical/electrooptic properties of films, which can be crucial for applications in optoelectronics and photonics Facchetti et al., 2006.
Synthesis and Biological Evaluation
Rehman et al. (2022) focused on synthesizing new chalcone derivatives, including a process that begins with the reaction of indole with chloroacetylchloride, leading to the creation of compounds evaluated for anti-inflammatory activity. Although this research primarily targets the synthesis and biological evaluation of derivatives for pharmacological applications, it illustrates the chemical versatility and reactivity of chloroacetylchloride-related compounds in creating therapeutically relevant molecules Rehman et al., 2022.
properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-6-13(17)15-7-11(9-16)12(8-15)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJHFBAVCSZIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



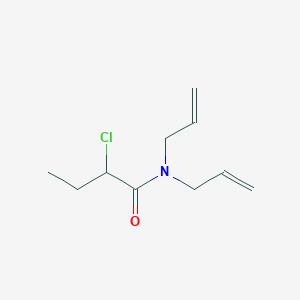
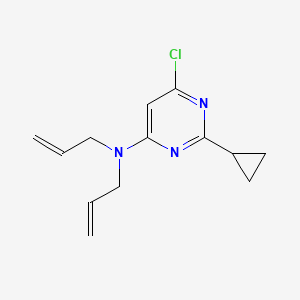
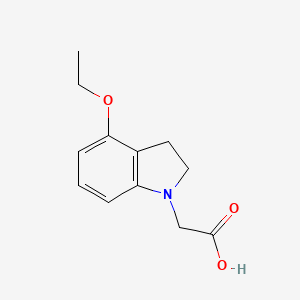
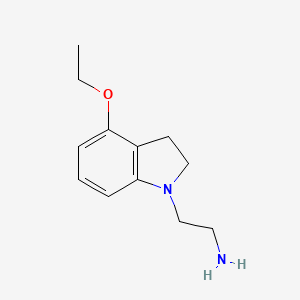
![2-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479086.png)
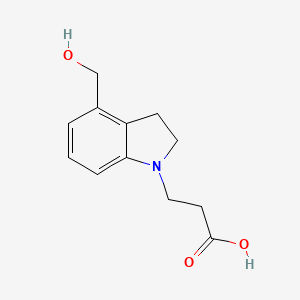
![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479090.png)
![5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479091.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1479093.png)
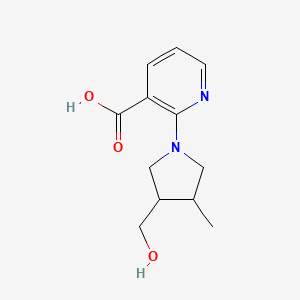
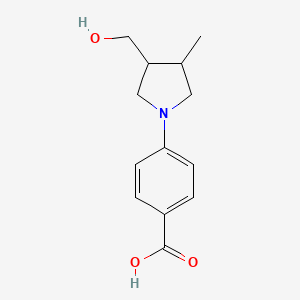

![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)
![2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479100.png)